molecular formula C9H16O3 B14712352 2-Methylbutan-2-yl 3-oxobutanoate CAS No. 13562-83-9

2-Methylbutan-2-yl 3-oxobutanoate

Cat. No.: B14712352
CAS No.: 13562-83-9
M. Wt: 172.22 g/mol
InChI Key: QCUOCXSVXRRMPE-UHFFFAOYSA-N
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Description

2-Methylbutan-2-yl 3-oxobutanoate is a branched ester derivative of 3-oxobutanoic acid, where the hydroxyl group of the acid is replaced by a 2-methylbutan-2-yl (tert-pentyl) group. These esters are typically synthesized via esterification of 3-oxobutanoic acid with alcohols or transesterification reactions .

The tert-pentyl group in this compound introduces steric hindrance, which may influence its reactivity, solubility, and stability compared to linear or less-branched esters. Such properties are critical in applications like drug intermediates, polymer synthesis, or corrosion inhibition .

Properties

CAS No.

13562-83-9

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-methylbutan-2-yl 3-oxobutanoate

InChI

InChI=1S/C9H16O3/c1-5-9(3,4)12-8(11)6-7(2)10/h5-6H2,1-4H3

InChI Key

QCUOCXSVXRRMPE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutan-2-yl 3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with 2-methylbutan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutan-2-yl 3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound can be converted to 2-Methylbutan-2-yl 3-oxobutanoic acid.

    Reduction: The reduction of the ketone group yields 2-Methylbutan-2-yl 3-hydroxybutanoate.

    Substitution: Nucleophilic substitution can produce various esters or amides depending on the nucleophile used.

Scientific Research Applications

2-Methylbutan-2-yl 3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylbutan-2-yl 3-oxobutanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups can undergo hydrolysis and reduction, respectively, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating biochemical pathways and exerting biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural properties of 2-methylbutan-2-yl 3-oxobutanoate (inferred) with similar 3-oxobutanoate esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications/Reactivity
This compound C₉H₁₆O₃ 172.22 (calculated) N/A N/A Hypothetical: Potential corrosion inhibitor or drug intermediate
Ethyl 3-oxobutanoate C₆H₁₀O₃ 130.14 Liquid at RT 181–183 Condensation reactions, dihydropyridine synthesis
tert-Butyl 3-oxobutanoate C₈H₁₄O₃ 158.20 N/A N/A Intermediate in antiviral drug synthesis
Methyl 3-oxobutanoate C₅H₈O₃ 116.11 Liquid at RT 169–171 Precursor for heterocyclic compounds
Ethyl 2-(3-methylbenzyl)-3-oxobutanoate C₁₄H₁₈O₃ 234.29 Discontinued N/A Antimicrobial applications (hypothesized)
2-Methoxyethyl 3-oxobutanoate C₇H₁₂O₄ 160.17 N/A N/A Solvent or polymer precursor

Reactivity and Stability

  • Steric Effects: The tert-pentyl group in this compound likely reduces nucleophilic acyl substitution reactivity compared to linear esters like ethyl or methyl 3-oxobutanoate. This property is advantageous in stabilizing intermediates during multi-step syntheses .
  • Hydrolysis Resistance : Branched esters generally exhibit slower hydrolysis rates under acidic or basic conditions, enhancing their utility in controlled-release formulations or corrosion inhibition .

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